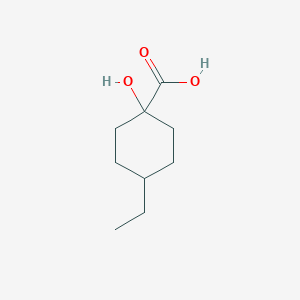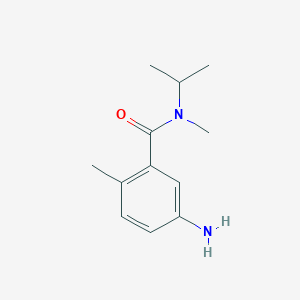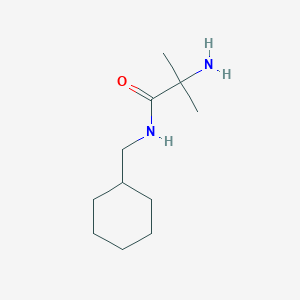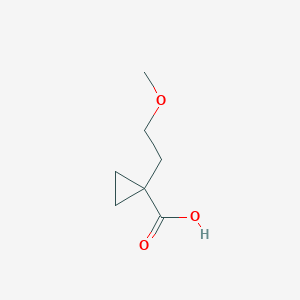
1-(2-Methoxyethyl)cyclopropanecarboxylic Acid
Vue d'ensemble
Description
1-(2-Methoxyethyl)cyclopropanecarboxylic Acid (CAS# 1423031-57-5) is a research chemical . It has a molecular weight of 144.17 and a molecular formula of C7H12O3 . The IUPAC name for this compound is 1-(2-methoxyethyl)cyclopropane-1-carboxylic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H12O3/c1-10-5-4-7(2-3-7)6(8)9/h2-5H2,1H3,(H,8,9) . The InChI key is IJPWKHUTMBLTJD-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . It has a density of 1.081 g/mL at 25 °C . The compound has a topological polar surface area of 46.5 Ų and a XLogP3 of 0.3 .Applications De Recherche Scientifique
Synthesis and Chemical Reactions
The research surrounding 1-(2-Methoxyethyl)cyclopropanecarboxylic Acid primarily focuses on its synthetic routes and applications in chemical reactions. For example, the synthesis of novel compounds through reactions involving cyclopropane derivatives is a key area of study. These compounds are synthesized through various methods, including esterification, cycloalkylation, and polymerization, demonstrating the versatility of cyclopropane derivatives in organic synthesis. One study discusses the preparation of optically active amino derivatives through cycloalkylation, highlighting the potential for creating bioactive molecules with specific optical properties (Pirrung et al., 1989).
Environmental and Biological Applications
Another significant application is in environmental and biological contexts, where cyclopropane derivatives serve as metabolites or biomarkers. For instance, certain cyclopropane derivatives have been identified as major conjugates of ethylene precursors in higher plants, emphasizing their role in plant physiology (Hoffman et al., 1982). Additionally, the monitoring of pyrethroid metabolites in human urine involves the detection of cyclopropane-1-carboxylic acid derivatives, illustrating their relevance in assessing human exposure to pesticides (Arrebola et al., 1999).
Polymer Science
In polymer science, the radical polymerization of cyclopropane monomers to produce crosslinked polymers showcases the application of these compounds in material science. Such studies reveal the potential for developing new materials with unique properties, utilizing cyclopropane derivatives as building blocks (Moszner et al., 1997).
Mechanistic Studies
Cyclopropane derivatives also play a critical role in mechanistic studies, serving as probes to understand chemical reaction pathways. For instance, investigations into vinylcyclopropane rearrangements provide insight into the mechanisms underlying electron transfer reactions, contributing to a deeper understanding of organic reaction mechanisms (Ikeda et al., 2003).
Safety and Hazards
The compound is classified under GHS07 and has a signal word of "Warning" . It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .
Propriétés
IUPAC Name |
1-(2-methoxyethyl)cyclopropane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c1-10-5-4-7(2-3-7)6(8)9/h2-5H2,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJPWKHUTMBLTJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC1(CC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1423031-57-5 | |
| Record name | 1-(2-methoxyethyl)cyclopropane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



amino}propanoic acid](/img/structure/B1530247.png)


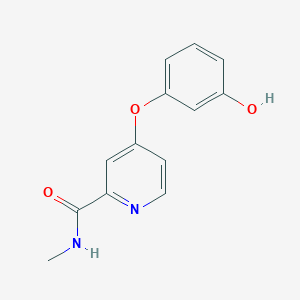
![1-[3-(Aminomethyl)pentan-3-yl]-4-fluorobenzene](/img/structure/B1530255.png)

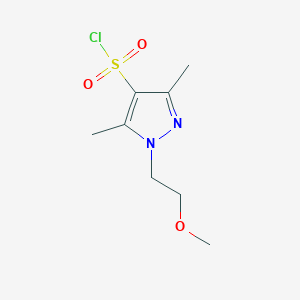
![4-[(3-amino-1H-1,2,4-triazol-1-yl)methyl]benzonitrile](/img/structure/B1530259.png)
![[1-(Pyrimidin-4-yl)piperidin-2-yl]methanol](/img/structure/B1530262.png)
